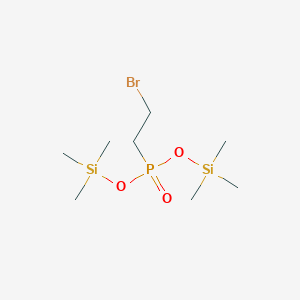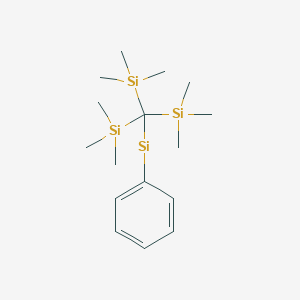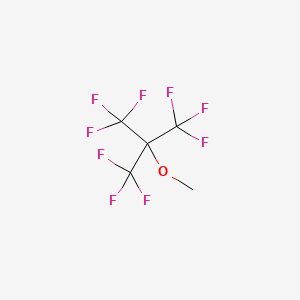
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄F₉OThis compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted ethers and other derivatives.
Wissenschaftliche Forschungsanwendungen
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its unique properties.
Biology: Employed in biochemical studies and as a component in certain biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and as a heat transfer fluid.
Wirkmechanismus
The mechanism of action of propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. Its high fluorine content allows it to participate in unique interactions with biological molecules, potentially affecting enzyme activity, protein folding, and membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different functional groups.
1,1,1,3,3,3-Hexafluoropropane: A related compound with a different substitution pattern on the propane backbone.
Uniqueness
Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)- is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity .
Eigenschaften
CAS-Nummer |
66670-22-2 |
|---|---|
Molekularformel |
C5H3F9O |
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-methoxy-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C5H3F9O/c1-15-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3 |
InChI-Schlüssel |
OZARLADOWXUKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


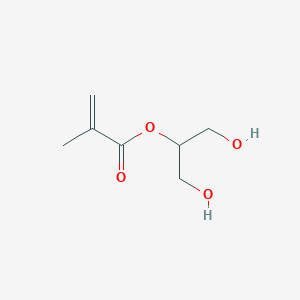
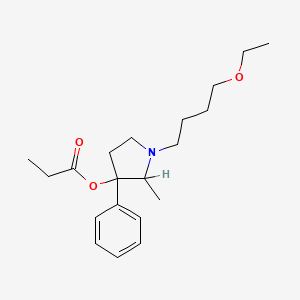
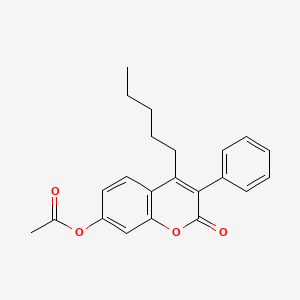

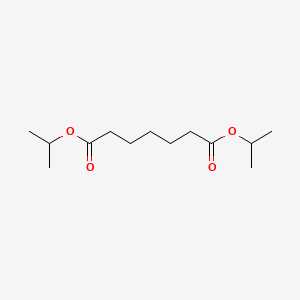
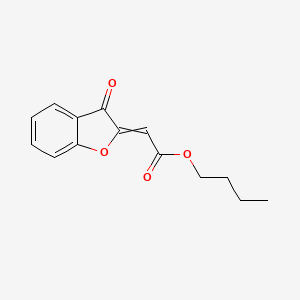
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
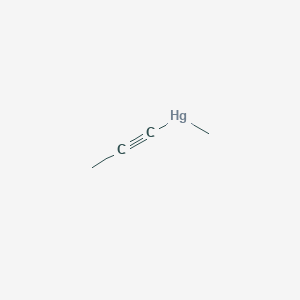
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)

